molecular formula C15H31N3O B249054 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol

2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol

Cat. No. B249054
M. Wt: 269.43 g/mol
InChI Key: OEBZZXOLZLNWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in medicinal and pharmaceutical applications. This compound is a derivative of piperazine and ethanol, and its unique structure makes it an interesting candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is not yet fully understood. However, it is believed to act as a modulator of various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. This modulation may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol has a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. It has also been shown to decrease the release of glutamate, which may be responsible for its potential use in the treatment of neuropathic pain.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol in lab experiments include its high yield synthesis method, its potential as a therapeutic agent, and its ability to modulate various neurotransmitter systems. However, its limitations include the fact that its mechanism of action is not yet fully understood and that further research is needed to determine its safety and efficacy.

Future Directions

There are a number of future directions for research on 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol. These include investigating its potential use in the treatment of other diseases such as schizophrenia, bipolar disorder, and Alzheimer's disease. Further research is also needed to determine its safety and efficacy, as well as its potential for use in combination with other drugs. Finally, research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The resulting product is then further reacted with butyl iodide to produce the final compound. The yield of this synthesis method is relatively high, making it an efficient way to produce this compound.

Scientific Research Applications

The potential applications of 2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol in scientific research are vast. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as an antipsychotic, anxiolytic, and antidepressant agent. It has also been investigated for its potential use in the treatment of neuropathic pain, addiction, and sleep disorders.

properties

Product Name

2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol

Molecular Formula

C15H31N3O

Molecular Weight

269.43 g/mol

IUPAC Name

2-[4-(1-butan-2-ylpiperidin-4-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C15H31N3O/c1-3-14(2)17-6-4-15(5-7-17)18-10-8-16(9-11-18)12-13-19/h14-15,19H,3-13H2,1-2H3

InChI Key

OEBZZXOLZLNWDK-UHFFFAOYSA-N

SMILES

CCC(C)N1CCC(CC1)N2CCN(CC2)CCO

Canonical SMILES

CCC(C)N1CCC(CC1)N2CCN(CC2)CCO

Origin of Product

United States

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